![molecular formula C9H7N3O3 B15241339 5-(2-Methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15241339.png)
5-(2-Methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(2-Methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position and an oxadiazole ring fused to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4-pyridinecarboxylic acid hydrazide with an appropriate nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to promote cyclization and formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the carboxylic acid group.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the pyridine ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-(2-Methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(2-Methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity. Additionally, the carboxylic acid group can form ionic interactions with positively charged residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-pyridinecarboxylic acid: A precursor in the synthesis of the target compound.
1,2,4-Oxadiazole derivatives: Compounds with similar ring structures but different substituents.
Pyridine derivatives: Compounds with modifications on the pyridine ring.
Uniqueness
5-(2-Methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of the pyridine and oxadiazole rings, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group further enhances its reactivity and potential for forming various derivatives.
Biological Activity
5-(2-Methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that belongs to the 1,2,4-oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of this specific compound, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound's structure is characterized by a five-membered oxadiazole ring with a carboxylic acid group and a pyridine moiety. Its molecular formula is C10H8N4O3 with a molecular weight of 232.20 g/mol. The presence of the pyridine ring enhances its pharmacological properties, making it a candidate for drug development.
Anticancer Properties
- Cytotoxicity : Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against human leukemia and breast cancer cell lines such as MCF-7 and U-937 .
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells. Studies utilizing flow cytometry have demonstrated that these compounds can activate apoptotic pathways through increased expression of p53 and caspase cleavage in treated cells .
- Comparative Activity : In comparative studies, some oxadiazole derivatives have shown greater cytotoxic effects than established chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
- Antiparasitic Effects : The compound has also been evaluated for activity against trypanosomatids and drug-resistant strains of leukemia. In vitro studies reported effective inhibition against Trypanosoma cruzi and Leishmania species with EC50 values ranging from 2.9 µM to 13.2 µM .
- Antimycobacterial Activity : Certain oxadiazole derivatives have demonstrated activity against Mycobacterium tuberculosis strains, including those that are monoresistant . This highlights the potential for developing new treatments for drug-resistant infections.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Pyridine Substitution : The position and nature of substituents on the pyridine ring can significantly affect the compound's potency and selectivity against different biological targets .
- Functional Groups : The presence of carboxylic acid groups is crucial for enhancing solubility and bioavailability, which are key factors in drug design .
Case Studies
Several case studies have highlighted the promising biological activities associated with oxadiazole derivatives:
- Study on Anticancer Activity : A study reported that specific oxadiazole derivatives exhibited IC50 values as low as 0.65 µM against MCF-7 cells, indicating strong potential for further development into anticancer drugs .
- Antiparasitic Research : Another investigation focused on the development of oxadiazole-based compounds that could reverse multidrug resistance in cancer cells while simultaneously showing efficacy against parasitic infections .
Properties
Molecular Formula |
C9H7N3O3 |
---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
5-(2-methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7N3O3/c1-5-4-6(2-3-10-5)8-11-7(9(13)14)12-15-8/h2-4H,1H3,(H,13,14) |
InChI Key |
UTQYTBRZAFXIRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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